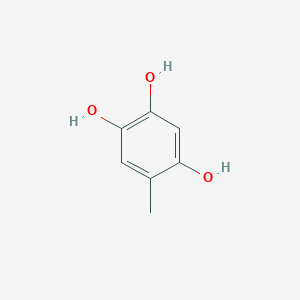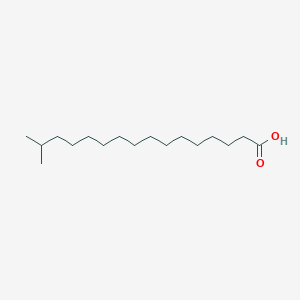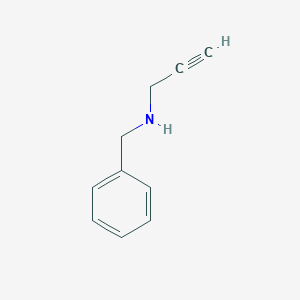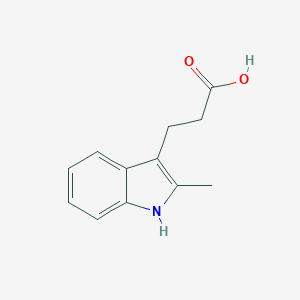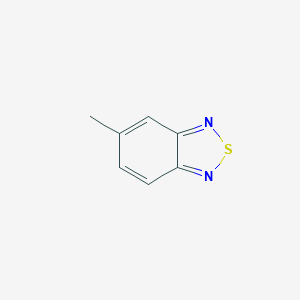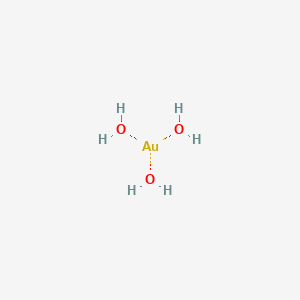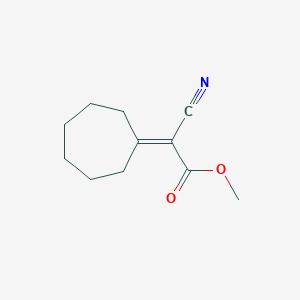
Methyl cyanocycloheptylideneacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl cyanocycloheptylideneacetate (MCC) is a chemical compound with the molecular formula C10H11NO2. It belongs to the family of cyanoenones, which are known for their anti-inflammatory and cytoprotective properties. MCC has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammation.
作用機序
Methyl cyanocycloheptylideneacetate exerts its therapeutic effects through multiple mechanisms of action. It is known to activate the transcription factor Nrf2, which regulates the expression of genes involved in antioxidant defense and cytoprotection. Methyl cyanocycloheptylideneacetate also inhibits the activity of the transcription factor NF-κB, which regulates the expression of genes involved in inflammation and cell survival. Additionally, Methyl cyanocycloheptylideneacetate has been shown to inhibit the activity of enzymes involved in the production of pro-inflammatory mediators, such as cyclooxygenase-2 and inducible nitric oxide synthase.
Biochemical and Physiological Effects
Methyl cyanocycloheptylideneacetate has been shown to have various biochemical and physiological effects. In cancer cells, Methyl cyanocycloheptylideneacetate induces apoptosis by activating the mitochondrial pathway and inhibiting the activity of anti-apoptotic proteins. In neurons, Methyl cyanocycloheptylideneacetate protects against oxidative stress and inflammation by activating the Nrf2 pathway and inhibiting the activity of pro-inflammatory mediators. In immune cells, Methyl cyanocycloheptylideneacetate inhibits the production of pro-inflammatory cytokines and reduces inflammation by inhibiting the activity of NF-κB and other transcription factors.
実験室実験の利点と制限
Methyl cyanocycloheptylideneacetate has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its potential therapeutic applications. Additionally, Methyl cyanocycloheptylideneacetate has been shown to be relatively safe and well-tolerated in animal models, with no significant toxicity or adverse effects reported. However, there are also some limitations to using Methyl cyanocycloheptylideneacetate in lab experiments. It is relatively unstable and can degrade over time, which can affect its potency and efficacy. Additionally, Methyl cyanocycloheptylideneacetate has a relatively short half-life in vivo, which can limit its therapeutic potential.
将来の方向性
There are several future directions for research on Methyl cyanocycloheptylideneacetate. One area of potential research is the development of novel synthetic methods for Methyl cyanocycloheptylideneacetate, which could improve its yield and purity. Another area of potential research is the optimization of Methyl cyanocycloheptylideneacetate's therapeutic properties, such as its potency, efficacy, and pharmacokinetics. Additionally, future research could focus on the identification of new therapeutic applications for Methyl cyanocycloheptylideneacetate, such as in autoimmune disorders or infectious diseases. Finally, future research could explore the potential synergistic effects of Methyl cyanocycloheptylideneacetate with other drugs or compounds, which could enhance its therapeutic potential.
合成法
Methyl cyanocycloheptylideneacetate can be synthesized using various methods, including the reaction of 2-cycloheptenone with malononitrile in the presence of a base, such as potassium carbonate. The reaction yields Methyl cyanocycloheptylideneacetate as a yellow solid, which can be purified using recrystallization. Another method involves the reaction of cycloheptanone with malononitrile in the presence of a base and a catalyst, such as ammonium acetate and acetic acid. The reaction yields Methyl cyanocycloheptylideneacetate as a yellow oil, which can be purified using column chromatography.
科学的研究の応用
Methyl cyanocycloheptylideneacetate has been studied extensively for its potential therapeutic applications in various diseases. In cancer research, Methyl cyanocycloheptylideneacetate has been shown to induce apoptosis (cell death) in cancer cells and inhibit the growth of tumors in animal models. In neurodegenerative disorder research, Methyl cyanocycloheptylideneacetate has been shown to protect neurons from oxidative stress and inflammation, which are known to contribute to the pathogenesis of diseases such as Alzheimer's and Parkinson's. In inflammation research, Methyl cyanocycloheptylideneacetate has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models of arthritis and colitis.
特性
CAS番号 |
1567-85-7 |
|---|---|
製品名 |
Methyl cyanocycloheptylideneacetate |
分子式 |
C11H15NO2 |
分子量 |
193.24 g/mol |
IUPAC名 |
methyl 2-cyano-2-cycloheptylideneacetate |
InChI |
InChI=1S/C11H15NO2/c1-14-11(13)10(8-12)9-6-4-2-3-5-7-9/h2-7H2,1H3 |
InChIキー |
SAJZJKZFYYBKKL-UHFFFAOYSA-N |
SMILES |
COC(=O)C(=C1CCCCCC1)C#N |
正規SMILES |
COC(=O)C(=C1CCCCCC1)C#N |
その他のCAS番号 |
1567-85-7 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




